Lipophilicity Differentiation: XLogP3-AA of 1-[(1-Cyclohexylethyl)amino]propan-2-ol vs. N-Cyclohexyl and Regioisomeric Analogs
The target compound's computed XLogP3-AA of 2.3 is substantially elevated relative to simpler N-cyclohexyl amino alcohols and regioisomeric variants, reflecting the additional two methylene units contributed by the branched N-(1-cyclohexylethyl) substituent [1]. This 0.6–0.85 log unit increase over the N-cyclohexyl comparator and 0.6 log unit increase over the 1-position alcohol isomer translates to approximately a 4–7× higher theoretical partition coefficient, conferring measurably greater membrane permeability potential while retaining sufficient polarity for aqueous solubility [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 [1] |
| Comparator Or Baseline | 1-(Cyclohexylamino)propan-2-ol: ACD/LogP = 1.44 ; 2-(Cyclohexylamino)propan-1-ol: LogP = 1.68 |
| Quantified Difference | ΔLogP = +0.62 to +0.86 vs. comparators; ~4–7× higher partition coefficient |
| Conditions | Computed via XLogP3 (PubChem 2019.06.18) for target; ACD/LogP (ChemSpider) and experimental LogP (chem960.com) for comparators |
Why This Matters
Higher logP directly influences compound partitioning in biphasic reaction systems, membrane permeability in cellular assays, and chromatographic retention time—parameters that cannot be assumed equivalent across analogs when selecting a research intermediate.
- [1] PubChem, Compound Summary for CID 43776256: 1-[(1-Cyclohexylethyl)amino]propan-2-ol. Computed XLogP3-AA = 2.3. National Center for Biotechnology Information. View Source
